2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one is a complex organic compound that belongs to the class of diazaborinins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one typically involves the reaction of dibenzofuran derivatives with boron-containing reagents under controlled conditions. One common method includes the use of dibenzofuran-4-boronic acid, which undergoes a cyclization reaction with appropriate nitrogen-containing precursors to form the diazaborinin ring. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diazaborinin ring allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one: shares similarities with other diazaborinin compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the dibenzofuran moiety and the diazaborinin ring, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H13BN2O2 |
---|---|
Molecular Weight |
312.1 g/mol |
IUPAC Name |
2-dibenzofuran-4-yl-1,3-dihydro-1,3,2-benzodiazaborinin-4-one |
InChI |
InChI=1S/C19H13BN2O2/c23-19-14-7-1-3-10-16(14)21-20(22-19)15-9-5-8-13-12-6-2-4-11-17(12)24-18(13)15/h1-11,21H,(H,22,23) |
InChI Key |
WYFRYYRCHIJULJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(NC2=CC=CC=C2C(=O)N1)C3=C4C(=CC=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.